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molecular formula C8H17NO3 B8509580 N-[2,2-Dimethoxyethyl]isobutyramide

N-[2,2-Dimethoxyethyl]isobutyramide

Cat. No. B8509580
M. Wt: 175.23 g/mol
InChI Key: DDSPROSWIDEWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265509B1

Procedure details

The product is prepared analogously to Example 1 from isobutyryl chloride and aminoacetaldehyde dimethyl acetal. Distillation at 98° C. and 0.01 mbar gives a yield of 77 %. According to GC; the product has a purity of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH2:11]>>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH:11][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation at 98° C.
CUSTOM
Type
CUSTOM
Details
0.01 mbar gives a yield of 77 %

Outcomes

Product
Name
Type
Smiles
COC(CNC(C(C)C)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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